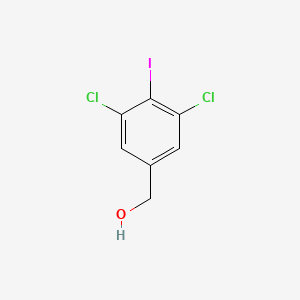

(3,5-Dichloro-4-iodophenyl)methanol

Vue d'ensemble

Description

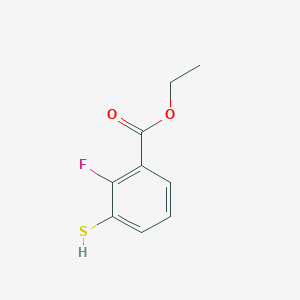

“(3,5-Dichloro-4-iodophenyl)methanol” is a chemical compound with the molecular formula C7H5Cl2IO . It is used in various chemical reactions and has several properties that make it interesting for research .

Molecular Structure Analysis

The molecular structure of “(3,5-Dichloro-4-iodophenyl)methanol” consists of a phenyl ring with two chlorine atoms, one iodine atom, and a methanol group . The average mass of the molecule is 302.924 Da, and the monoisotopic mass is 301.876190 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,5-Dichloro-4-iodophenyl)methanol” include its molecular formula, average mass, and monoisotopic mass . More specific properties, such as melting point, boiling point, and solubility, are not provided in the search results.Applications De Recherche Scientifique

Methanol as a Solubilizing Agent in Biomembrane Studies

Methanol is often used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. A study by Nguyen et al. (2019) using small angle neutron scattering revealed that methanol significantly impacts lipid dynamics in membranes, influencing the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).

Biotransformation of Fungal Metabolites

Verhagen et al. (1998) explored the environmental fate of 3,5-dichloro-p-anisyl alcohol, a major fungal metabolite, under anaerobic conditions. Their study revealed that this compound undergoes biotransformation, leading to the formation of various products, including bis(3,5-dichloro-4-hydroxyphenyl)methane (Verhagen et al., 1998).

Methanolysis of Methylphosphonothioates

Dhar et al. (2011) investigated the kinetics of La3+-catalyzed methanolysis of a series of S-aryl methylphosphonothioates, which has implications for the decontamination of toxic byproducts of VX hydrolysis (Dhar et al., 2011).

Electrochemical and Aggregation Properties of Novel Compounds

Bıyıklıoğlu (2015) synthesized new compounds, including [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol, and studied their electrochemical properties and aggregation behavior in different solvents (Bıyıklıoğlu, 2015).

Photodynamic Therapy Studies

Bonnett et al. (2001) conducted studies related to the development of m-THPC (FOSCAN®) for photodynamic therapy (PDT) of tumors, exploring its aggregation behavior and photochemical properties in different solvents including methanol (Bonnett et al., 2001).

Palladium Catalyzed C-H Halogenation

Sun et al. (2014) explored the palladium-catalyzed C-H halogenation reactions of (6-Amino-2-chloro-3-fluorophenyl)methanol, demonstrating the method's advantages over traditional approaches in terms of yield and selectivity (Sun et al., 2014).

Safety And Hazards

The safety and hazards associated with “(3,5-Dichloro-4-iodophenyl)methanol” are not explicitly mentioned in the search results . It is always recommended to handle chemical compounds with appropriate safety measures.

Relevant Papers The most relevant paper retrieved is “Luminescence, Stability, and Proton Response of an Open‐Shell (3,5‐Dichloro‐4‐pyridyl)bis (2,4,6‐trichlorophenyl)methyl Radical” published in Angewandte Chemie International Edition . This paper discusses the synthesis, properties, and potential applications of a related compound, the PyBTM radical .

Propriétés

IUPAC Name |

(3,5-dichloro-4-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAMBHANNFAZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dichloro-4-iodophenyl)methanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1400430.png)

![5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400442.png)

![2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400443.png)

![1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1400448.png)